molecular formula C9H12O B7770128 2,3,5-Trimethylphenol CAS No. 70969-66-3

2,3,5-Trimethylphenol

Cat. No.: B7770128
CAS No.: 70969-66-3
M. Wt: 136.19 g/mol
InChI Key: OGRAOKJKVGDSFR-UHFFFAOYSA-N
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Description

2,3,5-Trimethylphenol, also known as isopseudocumenol, is an organic compound with the molecular formula C9H12O. It is a derivative of phenol, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 3, and 5. This compound is commonly used as an intermediate in organic synthesis and has various applications in different fields.

Mechanism of Action

Target of Action

2,3,5-Trimethylphenol, also known as Isopseudocumenol , is a volatile phenol that primarily targets the respiratory system . It is used for chemical synthesis and as a laboratory agent .

Mode of Action

It is known to cause skin and eye irritation, indicating a potential interaction with skin and eye cells

Biochemical Pathways

It is an intermediate product in the production of vitamin e , suggesting it may play a role in the biochemical pathways related to vitamin E synthesis and function.

Pharmacokinetics

Its physical properties such as boiling point (230-231 °c) and melting point (92-95 °c) have been documented . These properties can influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

It is known to cause skin and eye irritation , indicating that it may induce inflammatory responses at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its odor detection thresholds and qualities depend on the arrangement of the alkyl substituents at the phenol ring . Furthermore, its volatility, indicated by its vapor pressure (9.75 mmHg at 60 °C) , suggests that it can readily evaporate into the air, which could influence its stability and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylphenol can be synthesized through several methods. One common method involves the methylation of phenol using methanol in the presence of an acid catalyst such as sulfuric acid or aluminum chloride. The reaction is typically carried out under reflux conditions, followed by crystallization, filtration, and drying to obtain the final product .

Industrial Production Methods

In industrial settings, this compound is often produced from 1,2,4-trimethylbenzene. The process involves the oxidation of 1,2,4-trimethylbenzene to form 2,3,5-trimethylbenzoquinone, which is then hydrogenated to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trimethylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of antioxidants, fragrances, and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trimethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This particular arrangement of methyl groups and the hydroxyl group makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2,3,5-trimethylphenol
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InChI

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OGRAOKJKVGDSFR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID3047184
Record name 2,3,5-Trimethylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

Beige fibers or powder; [Alfa Aesar MSDS]
Record name 2,3,5-Trimethylphenol
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CAS No.

697-82-5, 70969-66-3
Record name 2,3,5-Trimethylphenol
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Record name 2,3,5-Trimethylphenol
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Record name Phenol, 2,3,5(or 3,4,5)-trimethyl-
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Record name Phenol, 2,3,5-trimethyl-
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Record name 2,3,5-Trimethylphenol
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Record name 2,3,5-TRIMETHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 2,3,5-Trimethylphenol is C9H12O, and its molecular weight is 136.19 g/mol. []

A: While the provided abstracts do not contain specific spectroscopic data, techniques like H NMR, C NMR, and ESI-MS are commonly employed for structural characterization. For instance, aurone derivatives synthesized from this compound were characterized using these techniques. []

A: Adding this compound as a co-monomer to phenolic-formaldehyde resins significantly impacts their thermal properties. At high temperatures, the resin's molecular weight and dissolution properties change drastically. []

A: Yes, this compound can be selectively oxidized to 2,3,5-Trimethyl-1,4-benzoquinone. Various catalysts have been studied for this reaction, including copper oxide on activated carbon, [] hypocrellins, [] Cu-ZSM-5 zeolites, [] and V2O5/SBA-15 nanocatalysts. []

A: The choice of catalyst, oxidant (e.g., hydrogen peroxide), solvent, temperature, and reaction time all influence the efficiency and selectivity of this compound oxidation. [, , , ] For instance, Cu-ZSM-5 catalysts achieved high selectivity towards 2,3,5-Trimethyl-1,4-benzoquinone using hydrogen peroxide. []

A: Yes, MINDO/3 calculations were used to investigate the oxidative coupling of 3,5-dimethylphenoxyl radicals, a reaction relevant to understanding the reactivity of methyl-substituted phenols like this compound. []

A: The position and number of methyl groups significantly influence the reactivity of substituted phenols. For example, MINDO/3 calculations revealed that methyl-methyl interactions in 3,5-dimethylphenoxyl radicals impact the energy barriers in oxidative coupling reactions. [] Additionally, the oxidation of 2,3-dimethylphenol and this compound with di-t-butyl peroxide yields exclusively ortho-ortho-coupled products, highlighting the role of steric effects. []

ANone: The provided abstracts primarily focus on the synthesis, reactivity, and analytical aspects of this compound. Information regarding its specific formulation strategies or stability under various conditions is not directly addressed.

ANone: Various analytical techniques have been employed to characterize and quantify this compound, including:

  • Gas chromatography (GC): Used to identify and quantify this compound in water samples from oil shale retorts. []
  • Multidimensional gas chromatography/mass spectrometry (GC/MS): Enables the characterization and quantification of this compound in complex organic matrices like hydrocarbons. []
  • High-pressure liquid chromatography (HPLC) with UV detection: Utilized for determining the aqueous solubility of this compound. []
  • Reversed-phase liquid chromatography: Employed to monitor the alkaline hydrolysis of landrin, which produces this compound. []

A: Studies on water samples from an oil shale retort identified this compound as a persistent organic pollutant. [] Its presence in the effluent suggests potential for environmental contamination and highlights the importance of monitoring and mitigation strategies.

A: While not directly addressed in the abstracts, research suggests that photocatalytic mineralization with titanium dioxide could be a viable alternative to microbial degradation of this compound. []

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